molecular formula C14H14N2 B8420723 4-methyl-N-phenylbenzenecarboximidamide CAS No. 7118-55-0

4-methyl-N-phenylbenzenecarboximidamide

Cat. No.: B8420723
CAS No.: 7118-55-0
M. Wt: 210.27 g/mol
InChI Key: QSIUGNVXHQWBEP-UHFFFAOYSA-N
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Description

4-Methyl-N-phenylbenzenecarboximidamide (molecular formula: C₁₄H₁₄N₂, molar mass: 210.28 g/mol) is a benzenecarboximidamide derivative featuring a methyl group at the para position (C4) of the benzene ring and a phenyl substituent on the amidine nitrogen. The methyl group acts as an electron-donating substituent, enhancing ring stability, while the N-phenyl group increases lipophilicity, which may improve membrane permeability in biological systems.

Properties

CAS No.

7118-55-0

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

4-methyl-N'-phenylbenzenecarboximidamide

InChI

InChI=1S/C14H14N2/c1-11-7-9-12(10-8-11)14(15)16-13-5-3-2-4-6-13/h2-10H,1H3,(H2,15,16)

InChI Key

QSIUGNVXHQWBEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=NC2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

Key structural analogs differ in substituent type and position, significantly altering physicochemical and functional properties:

Compound Name Substituent (Position) Molecular Formula Molar Mass (g/mol) Key Properties
4-Methyl-N-phenylbenzenecarboximidamide Methyl (C4) C₁₄H₁₄N₂ 210.28 Electron-donating methyl enhances ring stability; moderate lipophilicity
4-Amino-N’-phenylbenzenecarboximidamide Amino (C4) C₁₃H₁₄N₄ 226.29 Amino group increases polarity and hydrogen-bonding capacity, improving aqueous solubility
N-Hydroxy-4-nitro-benzenecarboximidamide Nitro (C4) C₇H₇N₃O₃ 181.15 Strong electron-withdrawing nitro group reduces electron density; potential reactivity in electrophilic substitutions
N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide Hydroxymethyl (C4) C₈H₁₀N₂O₂ 166.18 Hydroxymethyl adds polarity and H-bonding sites; may enhance bioavailability
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The methyl group in the target compound stabilizes the aromatic ring through inductive effects, contrasting with the destabilizing nitro group in .
  • Polarity: Amino () and hydroxymethyl () substituents increase polarity, whereas methyl and phenyl groups favor lipophilicity.

N-Substituent Variations

The nitrogen substituent modulates steric bulk and electronic interactions:

Compound Name N-Substituent Impact on Properties
This compound Phenyl Increases lipophilicity; steric hindrance may slow nucleophilic attacks
3-[(4-Chlorophenyl)sulfonyl]methyl-N-hydroxybenzenecarboximidamide Hydroxy Hydroxy group enables H-bonding; sulfonyl moiety adds steric bulk and acidity (pKa: 14.36 ± 0.50)
4-[(2-Fluorobenzyl)oxy]-N-hydroxybenzenecarboximidamide Hydroxy Fluorine’s electronegativity enhances electronic interactions; benzyloxy group adds steric complexity
Key Observations:
  • Hydroxy vs. Phenyl : N-hydroxy derivatives (e.g., ) exhibit higher solubility in polar solvents due to H-bonding, whereas N-phenyl analogs prioritize lipid membrane penetration.

Physicochemical and Reactivity Profiles

Molecular Weight and Solubility:
  • The target compound (210.28 g/mol) has a higher molecular weight than N-hydroxy analogs (e.g., 166.18 g/mol for ), but lower than fluorobenzyloxy derivatives (266.27 g/mol for ).
  • Solubility: Methyl and phenyl groups likely reduce aqueous solubility compared to hydroxymethyl () or amino () analogs.
Reactivity:
  • Electrophilic Substitution : Methyl’s electron-donating nature directs reactions to ortho/para positions, while nitro () deactivates the ring.
  • Nucleophilic Attack : The amidine moiety’s reactivity is influenced by substituents. N-phenyl groups may sterically hinder nucleophilic additions compared to N-hydroxy derivatives.

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